EL-102 EL-102 EL102 is a dual-inhibitor of apoptosis and angiogenesis. EL102 shows pre-clinical in vitro and in vivo activity against prostate cancer and circumvents MDR1 resistance. EL102 has in vitro activity against prostate cancer, characterised by accumulation in G2/M, induction of apoptosis, inhibition of Hif1α, and inhibition of tubulin polymerisation and decreased microtubule stability. In vivo, a combination of EL102 and docetaxel exhibits superior tumour inhibition. EL102 shows potential as both a single agent and within combination regimens for the treatment of prostate cancer, particularly in the chemoresistance setting.
Brand Name: Vulcanchem
CAS No.: 1233948-61-2
VCID: VC0526958
InChI: InChI=1S/C19H16N2O3S2/c1-13-3-4-14(15-9-17(11-20)25-12-15)10-19(13)21-26(22,23)18-7-5-16(24-2)6-8-18/h3-10,12,21H,1-2H3
SMILES: CC1=C(C=C(C=C1)C2=CSC(=C2)C#N)NS(=O)(=O)C3=CC=C(C=C3)OC
Molecular Formula: C19H16N2O3S2
Molecular Weight: 384.468

EL-102

CAS No.: 1233948-61-2

Cat. No.: VC0526958

Molecular Formula: C19H16N2O3S2

Molecular Weight: 384.468

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

EL-102 - 1233948-61-2

Specification

Description EL102 is a dual-inhibitor of apoptosis and angiogenesis. EL102 shows pre-clinical in vitro and in vivo activity against prostate cancer and circumvents MDR1 resistance. EL102 has in vitro activity against prostate cancer, characterised by accumulation in G2/M, induction of apoptosis, inhibition of Hif1α, and inhibition of tubulin polymerisation and decreased microtubule stability. In vivo, a combination of EL102 and docetaxel exhibits superior tumour inhibition. EL102 shows potential as both a single agent and within combination regimens for the treatment of prostate cancer, particularly in the chemoresistance setting.
CAS No. 1233948-61-2
Molecular Formula C19H16N2O3S2
Molecular Weight 384.468
IUPAC Name N-[5-(5-cyanothiophen-3-yl)-2-methylphenyl]-4-methoxybenzenesulfonamide
Standard InChI InChI=1S/C19H16N2O3S2/c1-13-3-4-14(15-9-17(11-20)25-12-15)10-19(13)21-26(22,23)18-7-5-16(24-2)6-8-18/h3-10,12,21H,1-2H3
Standard InChI Key STJKZARVVAISJM-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)C2=CSC(=C2)C#N)NS(=O)(=O)C3=CC=C(C=C3)OC
Appearance Solid powder

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